Timepidium

Description

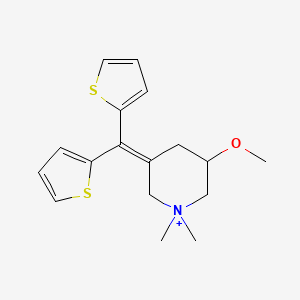

Structure

3D Structure

Properties

CAS No. |

97094-64-9 |

|---|---|

Molecular Formula |

C17H22NOS2+ |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |

InChI |

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1 |

InChI Key |

PDYOTUCJOLELJU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Timepidium Bromide's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide is a peripherally acting anticholinergic agent utilized for its spasmolytic properties, particularly within the gastrointestinal tract. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional effects of timepidium bromide on smooth muscle. Detailed experimental protocols for the characterization of this and similar compounds are provided, alongside a quantitative summary of its receptor binding affinities.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Timepidium bromide exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells.[1][2] As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, resulting in peripherally selective actions with minimal central nervous system side effects.[3] The primary target for its spasmolytic effects in the gastrointestinal tract is the M3 muscarinic receptor subtype, which is predominantly responsible for mediating smooth muscle contraction.[1]

Receptor Binding Profile

The affinity of timepidium bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The dissociation constants (Ki) quantify the binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Ki (nM)[1] |

| M1 | 34.0 |

| M2 | 7.7 |

| M3 | 31.0 |

| M4 | 18.0 |

| M5 | 11.0 |

| Table 1: Receptor Binding Affinities of Timepidium Bromide for Human Muscarinic Receptor Subtypes. |

Functional Antagonism

In functional assays, the potency of a competitive antagonist is often expressed as a pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

| Parameter | Value | Tissue | Agonist |

| pA2 | 8.44[1] | Guinea Pig Gallbladder | Methacholine |

| Table 2: Functional Antagonist Potency of Timepidium Bromide. |

Signaling Pathways

The contraction of gastrointestinal smooth muscle is primarily initiated by the activation of M3 muscarinic receptors by acetylcholine. Timepidium bromide inhibits this process by blocking the initial step of this signaling cascade.

M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade that culminates in smooth muscle contraction.

Experimental Protocols

The characterization of timepidium bromide's mechanism of action relies on standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of timepidium bromide for a specific muscarinic receptor subtype.

3.1.1. Materials

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Timepidium bromide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) for non-specific binding.

-

50 µL of varying concentrations of timepidium bromide.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the timepidium bromide concentration.

-

Determine the IC50 value (the concentration of timepidium bromide that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath Functional Assay

This protocol describes an experiment to determine the functional antagonist activity (pA2 value) of timepidium bromide on smooth muscle contraction.

3.2.1. Materials

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).

-

Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

Timepidium bromide.

3.2.2. Procedure

-

Tissue Preparation: Dissect the desired smooth muscle tissue and place it in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a slight resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

-

Control Agonist Concentration-Response Curve: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

-

Antagonist Incubation: Add a known concentration of timepidium bromide to the organ bath and incubate for 30-60 minutes.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of timepidium bromide.

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration for both curves.

-

Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) in the absence and presence of timepidium bromide.

-

Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).

-

Perform a Schild analysis by plotting log(DR-1) against the log of the molar concentration of timepidium bromide. The x-intercept of this plot provides the pA2 value.

-

Experimental and Drug Discovery Workflow

The characterization of a novel smooth muscle relaxant like timepidium bromide typically follows a structured workflow from initial screening to functional validation.

Conclusion

Timepidium bromide is a competitive antagonist of muscarinic acetylcholine receptors, with a notable affinity for the M2 and M3 subtypes. Its primary therapeutic effect on smooth muscle is achieved through the blockade of the M3 receptor-mediated signaling pathway, thereby inhibiting acetylcholine-induced contractions. The quantitative data on its receptor binding affinities and functional antagonist potency provide a clear pharmacological profile. The detailed experimental protocols outlined in this guide serve as a comprehensive resource for the continued research and development of antispasmodic agents targeting muscarinic receptors.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Timepidium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide, a quaternary ammonium antimuscarinic agent, is a peripherally acting drug used for the symptomatic relief of visceral spasms. Its targeted action on muscarinic receptors in the gastrointestinal tract with minimal central nervous system side effects makes it a compound of significant interest in drug development. This technical guide provides a comprehensive overview of the synthesis and chemical properties of timepidium bromide, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Chemical Properties

Timepidium bromide, with the IUPAC name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a synthetic compound with a well-defined set of physicochemical properties. As a quaternary ammonium salt, it exhibits high solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂BrNOS₂ | [2] |

| Molecular Weight | 400.4 g/mol | [2] |

| Melting Point | 198-200 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO and water. | [3] |

| CAS Number | 35035-05-3 | [4] |

-

¹H and ¹³C NMR: These techniques are crucial for confirming the arrangement of protons and carbons in the molecule, including the piperidinium ring, the methoxy group, and the two thienyl moieties.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C-H, C-O, C-N, and C-S bonds, as well as aromatic C-H stretching and bending vibrations from the thienyl groups.

-

Mass Spectrometry: MS would confirm the molecular weight of the cation and show characteristic fragmentation patterns.

Synthesis of Timepidium Bromide

A plausible and efficient synthetic route to timepidium bromide involves a multi-step process. The key steps include the synthesis of the piperidinone intermediate, followed by a Wittig reaction to introduce the di-2-thienylmethylene group, and finally, quaternization to yield the final product.

Synthesis Workflow

Caption: A plausible multi-step synthesis of timepidium bromide.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxy-3-piperidinone

The synthesis of the key intermediate, 5-methoxy-3-piperidinone, can be achieved from 3-quinuclidinone hydrochloride. The synthesis of 3-quinuclidinone hydrochloride itself is a well-established procedure involving the Dieckmann condensation of a piperidine derivative.[5][6]

-

Protocol for 3-Quinuclidinone Hydrochloride Synthesis:

-

A solution of ethyl isonicotinate and ethyl bromoacetate in ethanol is heated under reflux to form 1-carbethoxymethyl-4-carbethoxypyridinium bromide.[5]

-

The resulting pyridinium salt is hydrogenated using a palladium on charcoal catalyst under pressure.[5]

-

The obtained 1-carbethoxymethyl-4-carbethoxypiperidine is then subjected to an intramolecular Dieckmann condensation using a strong base like potassium ethoxide to yield 3-quinuclidinone.[5][6]

-

The product is then treated with hydrochloric acid to form the hydrochloride salt.[5]

-

-

Conversion to 5-Methoxy-3-piperidinone:

-

The 3-quinuclidinone hydrochloride is treated with a strong base to yield free 3-quinuclidinone.[7]

-

The bicyclic structure of 3-quinuclidinone is then opened under specific reaction conditions, and a methoxy group is introduced at the 5-position of the resulting piperidinone ring. This step may involve several chemical transformations.

-

Step 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones.[8][9][10] In this synthesis, it is used to form the exocyclic double bond with the two thienyl groups.

-

Protocol for Wittig Reagent Preparation:

-

Di(2-thienyl)methane is reacted with a strong base like n-butyllithium to deprotonate the methylene bridge.

-

The resulting carbanion is then reacted with triphenylphosphine dibromide to form the corresponding phosphonium ylide (Wittig reagent).

-

-

Protocol for the Wittig Reaction:

-

The prepared Wittig reagent is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

A solution of 5-methoxy-3-piperidinone in the same solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).

-

The reaction mixture is slowly allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 3-(di-2-thienylmethylene)-5-methoxypiperidine.

-

Step 3: Quaternization

The final step is the quaternization of the tertiary amine in the piperidine ring to form the quaternary ammonium salt.

-

Protocol for Quaternization:

-

The 3-(di-2-thienylmethylene)-5-methoxypiperidine is dissolved in a suitable solvent such as acetone or acetonitrile.

-

An excess of methyl bromide is added to the solution.

-

The reaction mixture is stirred at room temperature, and the product, timepidium bromide, precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure timepidium bromide.

-

Mechanism of Action: Muscarinic Receptor Antagonism

Timepidium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It shows a high affinity for the M3 subtype of these receptors, which are predominantly located on smooth muscle cells and glandular tissues.[1]

Signaling Pathway

The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration ultimately leads to smooth muscle contraction.

Timepidium bromide competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling pathway and leading to smooth muscle relaxation.

Caption: Timepidium bromide competitively antagonizes the M3 muscarinic receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of timepidium bromide. The outlined synthetic pathway, based on established chemical reactions, offers a viable route for its preparation. The elucidation of its chemical properties and mechanism of action underscores its importance as a selective peripheral anticholinergic agent. The provided information serves as a valuable resource for researchers and professionals involved in the development and study of antispasmodic drugs. Further research could focus on optimizing the synthetic yield and exploring the therapeutic potential of timepidium bromide in a wider range of gastrointestinal disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. CAS 35035-05-3: Timepidium bromide | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 7. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

In Vitro Pharmacological Profile of Timepidium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timepidium bromide is a peripherally acting anticholinergic agent characterized by its antagonism of muscarinic acetylcholine receptors (mAChRs).[1] This document provides a comprehensive overview of the in vitro pharmacological profile of timepidium bromide, including its receptor binding affinity, functional antagonist potency, and its modulatory effects on associated signaling pathways. The data presented herein are intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Mechanism of Action

Timepidium bromide exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the physiological responses mediated by these receptors. This blockade leads to a reduction in smooth muscle contraction and glandular secretions, particularly in the gastrointestinal tract.

Quantitative Pharmacological Data

The in vitro pharmacological profile of timepidium bromide has been characterized through receptor binding assays and functional tissue studies. The following tables summarize the key quantitative data.

Muscarinic Receptor Binding Affinities

The affinity of timepidium bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The inhibition constants (Ki) are presented in Table 1.

| Target (mAChR Subtype) | K_i_ (nM) |

| M1 (CHRM1) | 34.0[2] |

| M2 (CHRM2) | 7.7[2] |

| M3 (CHRM3) | 31.0[2] |

| M4 (CHRM4) | 18.0[2] |

| M5 (CHRM5) | 11.0[2] |

| Table 1: Receptor Binding Affinities of Timepidium Bromide for Human Muscarinic Receptor Subtypes[2] |

Functional Antagonist Potency

The functional antagonist potency of timepidium bromide has been evaluated in isolated tissue preparations. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of antagonist potency.[3][4][5]

| Tissue Preparation | Agonist | pA_2_ Value |

| Isolated Guinea Pig Gallbladder | Methacholine | 8.44[6] |

| Table 2: Functional Antagonist Potency (pA2) of Timepidium Bromide |

In the isolated guinea pig gallbladder, the inhibitory activity of timepidium bromide was found to be approximately 1/5 to 1/6 that of atropine and 7 times more potent than hyoscine-N-butylbromide.[6] In the isolated sphincter of Oddi, its activity was reported to be 1/4 that of atropine and 3 times that of hyoscine-N-butylbromide.[6]

Cellular Signaling Pathways

As a muscarinic receptor antagonist, timepidium bromide modulates intracellular signaling pathways that are coupled to these receptors. The specific pathway affected depends on the muscarinic receptor subtype being antagonized.

Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, timepidium bromide is expected to inhibit this signaling cascade.

Antagonism of Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptor subtypes are coupled to the Gi/o family of G-proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Timepidium bromide, by blocking M2 and M4 receptors, would be expected to attenuate this inhibitory effect, thereby preventing the decrease in cAMP.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize muscarinic receptor antagonists like timepidium bromide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes using a competitive radioligand binding assay.

-

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

-

Materials:

-

Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[7]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[7]

-

Test compound (e.g., timepidium bromide) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).[7]

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[7]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at or near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Gallbladder Contraction Assay

This protocol outlines a representative method for determining the functional antagonist potency (pA2) of a compound against agonist-induced smooth muscle contraction.

-

Objective: To determine the pA2 value of an antagonist against an agonist-induced contraction in an isolated smooth muscle preparation.

-

Materials:

-

Guinea pig gallbladder.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonist: Methacholine.

-

Antagonist: Timepidium bromide.

-

Organ bath with an isometric force transducer.

-

-

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the gallbladder. Prepare longitudinal strips of the gallbladder muscle.

-

Mounting: Suspend the tissue strips in an organ bath containing the physiological salt solution. Attach one end of the strip to a fixed point and the other to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular changes of the bath solution.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for the agonist (methacholine) by adding increasing concentrations to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the preparation with a fixed concentration of the antagonist (timepidium bromide) for a predetermined period.

-

Repeat Agonist CRC: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 5 and 6 with at least two other concentrations of the antagonist.

-

-

Data Analysis:

-

For each antagonist concentration, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.[3]

-

The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3]

-

Conclusion

The in vitro pharmacological data for timepidium bromide characterize it as a competitive antagonist of muscarinic acetylcholine receptors. Its binding affinities for the M1-M5 subtypes and its functional antagonist potency in smooth muscle preparations provide a quantitative basis for understanding its mechanism of action. The inhibition of Gq/11 and Gi/o-coupled signaling pathways is the expected downstream consequence of this receptor antagonism. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of timepidium bromide and other novel anticholinergic compounds.

References

- 1. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT1A receptor agonists inhibit carbachol-induced stimulation of phosphoinositide turnover in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP-Glo™ Assay Protocol [promega.jp]

- 7. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

Timepidium Bromide: A Technical Guide to Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the muscarinic receptor binding affinity of timepidium bromide, a peripherally acting anticholinergic agent. The document presents quantitative binding data, detailed experimental protocols for its determination, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Timepidium Bromide

Timepidium bromide is a quaternary ammonium anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Due to its charged nature, timepidium bromide has limited ability to cross the blood-brain barrier, leading to a predominantly peripheral profile of action. It is clinically utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Understanding its binding affinity profile at the different muscarinic receptor subtypes is crucial for elucidating its pharmacological effects and potential selectivity.

Quantitative Binding Affinity Data

The binding affinity of timepidium bromide for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The inhibition constants (Ki) quantify the affinity of timepidium bromide for these receptors, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Gene Name | Timepidium Bromide Ki (nM) |

| M1 | CHRM1 | 34.0 |

| M2 | CHRM2 | 7.7 |

| M3 | CHRM3 | 31.0 |

| M4 | CHRM4 | 18.0 |

| M5 | CHRM5 | 11.0 |

Data sourced from competitive binding assays against a radiolabeled ligand.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

The antagonistic action of timepidium bromide at these receptors blocks the initiation of these signaling cascades by acetylcholine.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) of an unlabeled compound like timepidium bromide is typically performed using a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled Competitor (Test Compound): Timepidium Bromide, with a stock solution of known concentration.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a potent, unlabeled muscarinic antagonist, such as atropine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration through glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For quantifying the radioactivity.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and centrifuging again.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of the unlabeled antagonist (e.g., atropine), the fixed concentration of the radioligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of timepidium bromide, the fixed concentration of the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filters and place them in scintillation vials.

-

Add a scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the timepidium bromide concentration.

-

-

Determine IC50:

-

From the competition curve, determine the concentration of timepidium bromide that inhibits 50% of the specific binding of the radioligand. This is the IC50 value.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

References

The Discovery and Development of Timepidium Bromide: A Technical Overview for Antispasmodic Drug Research

Introduction

Timepidium bromide is a peripherally acting antispasmodic agent belonging to the class of quaternary ammonium anticholinergic compounds. Its development stemmed from the exploration of piperidine derivatives, leading to a potent inhibitor of gastrointestinal smooth muscle contractions. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of timepidium bromide, intended for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

Timepidium bromide, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, was developed from its tertiary amine precursor, tipepidine. Tipepidine was initially investigated for its antitussive properties[1]. Early pharmacological screening revealed that tipepidine also possessed notable anticholinergic activity[1]. It is a well-established principle in medicinal chemistry that the quaternization of tertiary amine anticholinergics often enhances their potency[1]. This led to the synthesis of a series of quaternary ammonium derivatives of piperidine, from which timepidium bromide (initially coded as SA-504) was selected for further development due to its strong spasmolytic activity and a potentially favorable side effect profile[2].

Synthesis Protocol

The synthesis of timepidium bromide involves the quaternization of its tertiary amine precursor, 3-(di-2-thienylmethylene)-5-methoxypiperidine (tipepidine). This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the methyl group of a methylating agent, typically methyl bromide.

General Reaction Scheme:

-

Starting Material: 3-(di-2-thienylmethylene)-5-methoxypiperidine (Tipepidine)

-

Reagent: Methyl Bromide (CH₃Br)

-

Solvent: A suitable aprotic solvent such as acetone or acetonitrile.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.

-

Product Isolation: As a quaternary ammonium salt, timepidium bromide is generally insoluble in non-polar organic solvents and will precipitate out of the reaction mixture. The product can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.

Mechanism of Action

Timepidium bromide exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[3]. By blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors on smooth muscle cells, it prevents the intracellular signaling cascade that leads to muscle contraction. This results in a reduction of smooth muscle tone and motility in the gastrointestinal tract. The quaternary nitrogen in its structure limits its ability to cross the blood-brain barrier, making it a peripherally acting agent with minimal central nervous system side effects[4].

Signaling Pathway

The primary signaling pathway inhibited by timepidium bromide is the Gq protein-coupled pathway activated by M3 muscarinic receptors, which are predominant in gastrointestinal smooth muscle.

References

- 1. WO2017209106A1 - Oral tipepidine preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msjonline.org [msjonline.org]

Preclinical Safety and Toxicology of Timepidium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for timepidium bromide, compiled to assist researchers and drug development professionals in understanding its non-clinical safety profile. This document adheres to a structured format, presenting quantitative data in tables, detailing experimental methodologies, and visualizing experimental workflows using Graphviz diagrams.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50), understanding dose-response relationships, and identifying target organs for toxicity.

Quantitative Data

Limited publicly available data exists regarding the acute toxicity of timepidium bromide. The following LD50 values have been reported in rats:

| Route of Administration | Species | LD50 Value |

| Oral | Rat | 1663 mg/kg |

| Intraperitoneal | Rat | 113 mg/kg |

| Subcutaneous | Rat | 635 mg/kg |

Data sourced from a Safety Data Sheet. Detailed study reports are not publicly available.

Experimental Protocols

While the specific protocols for the above-mentioned studies are not available, a general methodology for acute oral, intraperitoneal, and subcutaneous toxicity studies in rodents is outlined below.

General Acute Toxicity Study Protocol (Rodent Model)

-

Test Species: Rat (specific strain, e.g., Sprague-Dawley, Wistar).

-

Animal Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: A minimum of a 5-day acclimatization period is observed before the commencement of the study.

-

Dose Administration:

-

Oral (Gavage): The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose) and administered directly into the stomach using a gavage needle.

-

Intraperitoneal: The test substance, dissolved in a sterile vehicle, is injected into the peritoneal cavity.

-

Subcutaneous: The test substance, dissolved in a sterile vehicle, is injected into the subcutaneous tissue, usually in the dorsal region.

-

-

Dose Groups: Multiple dose groups with a logarithmic progression of doses are used, along with a control group receiving the vehicle alone. The number of animals per group is typically 5 males and 5 females.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis or the moving average method.

Experimental Workflow Diagram

Repeated-Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

Information on repeated-dose toxicity for timepidium bromide is not currently available in the public domain.

Repeated-dose toxicity studies are essential to evaluate the potential adverse effects of a substance following prolonged exposure. These studies help to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs for toxicity over a longer duration. The duration of these studies can range from 28 days (sub-acute) to 90 days (sub-chronic) or even longer (chronic), depending on the intended duration of human use.

General Experimental Protocol for a 90-Day Oral Toxicity Study (Rodent)

-

Test Species: Rat (e.g., Sprague-Dawley or Wistar), typically 10 males and 10 females per group.

-

Dose Administration: The test substance is administered daily via oral gavage or in the diet for 90 consecutive days.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose is selected to induce some toxicity but not significant mortality, while the lowest dose should ideally be a NOAEL.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations performed prior to the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

-

Urinalysis: Conducted at termination.

-

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. A comprehensive list of organs and tissues is collected, weighed, and examined microscopically.

-

Toxicokinetics: Blood samples may be collected at various time points to determine the systemic exposure to the test substance.

Experimental Workflow Diagram

Genotoxicity

Specific genotoxicity data for timepidium bromide is not publicly available.

Genotoxicity studies are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage. A standard battery of tests is typically required to evaluate different genotoxic endpoints.

Standard Genotoxicity Test Battery

A standard battery of genotoxicity tests generally includes:

-

A test for gene mutation in bacteria (Ames test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests assess the potential to induce chromosomal aberrations or gene mutations and clastogenic activity in mammalian cells.

-

An in vivo genotoxicity test: The most common is the rodent bone marrow micronucleus test, which detects damage to chromosomes or the mitotic apparatus in erythroblasts.

General Experimental Protocol for the Ames Test (Bacterial Reverse Mutation Assay)

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal medium lacking the required amino acid (histidine for Salmonella, tryptophan for E. coli).

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Genotoxicity Testing Workflow Diagram

Carcinogenicity

Carcinogenicity studies for timepidium bromide have not been reported in the public literature.

Carcinogenicity studies are long-term bioassays, typically conducted over the lifetime of the test animals (e.g., 2 years in rodents), to evaluate the carcinogenic potential of a substance. These studies are usually required for drugs that are intended for long-term use. Given the lack of data, the carcinogenic potential of timepidium bromide is unknown.

Reproductive and Developmental Toxicology

There is no publicly available information on the reproductive and developmental toxicology of timepidium bromide.

Reproductive and developmental toxicology studies are designed to assess the potential effects of a substance on the reproductive system and on the developing offspring. A standard set of studies evaluates fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.

General Experimental Design for an Embryo-Fetal Development Study (Rabbit)

-

Test Species: Rabbit (e.g., New Zealand White).

-

Dose Administration: The test substance is administered daily by an appropriate route (e.g., oral gavage) during the period of organogenesis (gestation days 6-18).

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity.

-

Maternal Evaluation: Does are monitored for clinical signs, body weight, and food consumption. On gestation day 29, they are euthanized, and a caesarean section is performed to evaluate uterine contents.

-

Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Reproductive Toxicology Workflow Diagram

Signaling Pathways

There is no specific information available regarding the signaling pathways involved in the potential toxicity of timepidium bromide. As an anticholinergic agent, its primary pharmacological action is the blockade of muscarinic acetylcholine receptors. Off-target effects or toxicity mechanisms mediated by other signaling pathways have not been elucidated in the available literature.

Conclusion

This technical guide summarizes the currently available preclinical safety and toxicology data for timepidium bromide. It is important to note the significant gaps in the publicly accessible data, particularly concerning repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicology. The acute toxicity data indicates a moderate order of toxicity. For a comprehensive risk assessment, further studies adhering to international regulatory guidelines would be necessary to fully characterize the safety profile of timepidium bromide. The provided general experimental protocols and workflows serve as a reference for the types of studies that would be required to fill these data gaps. Researchers and drug development professionals are advised to consult regulatory guidelines and conduct appropriate studies to ensure the safety of any new drug product containing timepidium bromide.

Timepidium Bromide for Intestinal Motility Studies in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of timepidium bromide, a potent anticholinergic agent, and its application in the preclinical assessment of intestinal motility. We will cover its mechanism of action, detailed experimental protocols for both in vivo and ex vivo animal models, and a summary of available quantitative data.

Core Mechanism of Action

Timepidium bromide is a quaternary ammonium antispasmodic and anticholinergic agent.[1][2] Its primary mechanism involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) located on smooth muscle cells within the gastrointestinal (GI) tract.[1][3] Acetylcholine, a primary excitatory neurotransmitter in the gut, binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction and an increase in peristalsis.[1][4] By blocking these receptors, timepidium bromide effectively inhibits acetylcholine-induced contractions, resulting in a reduction of GI spasms and motility.[3] This makes it a valuable tool for investigating the cholinergic pathways that govern intestinal function. The drug has demonstrated potent spasmolytic activity on the gastrointestinal tract in various animal models, including cats and dogs.[5][6]

References

- 1. What is Timepidium Bromide Hydrate used for? [synapse.patsnap.com]

- 2. ATCDDD - ATC/DDD Index [atcddd.fhi.no]

- 3. What is the mechanism of Timepidium Bromide Hydrate? [synapse.patsnap.com]

- 4. Cholinergic neurons mediate intestinal propulsion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] Effect of timepidium bromide, an anticholinergic agent, on gastric and duodenal blood flow distribution in rabbits. | Semantic Scholar [semanticscholar.org]

Structural Activity Relationship of Timepidium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timepidium bromide, a quaternary ammonium anticholinergic agent, is recognized for its therapeutic efficacy in treating visceral spasms, primarily by antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of timepidium derivatives. While direct and extensive SAR studies on a wide range of timepidium analogs are limited in the public domain, this document extrapolates the likely SAR based on the well-established principles of muscarinic antagonist design, focusing on the core structural components of timepidium. Furthermore, this guide presents detailed experimental protocols for the key assays required to elucidate the SAR of novel timepidium derivatives, along with visualizations of signaling pathways and experimental workflows.

Introduction to Timepidium Bromide

Timepidium bromide, chemically known as 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide, is a peripherally acting antimuscarinic agent.[1] Its quaternary nitrogen restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1] Timepidium exerts its pharmacological effects through competitive antagonism of acetylcholine at muscarinic receptors, with a notable selectivity for those in the gastrointestinal tract.[2] This leads to a reduction in smooth muscle contractions and glandular secretions.[2]

Core Structural Features and Known Activities

The chemical structure of timepidium bromide comprises several key moieties that contribute to its anticholinergic activity:

-

Quaternary Piperidinium Core: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor.

-

Di-2-thienylmethylene Group: These bulky aromatic rings are essential for providing the steric hindrance that blocks the receptor.

-

Methoxy Group: The substitution on the piperidine ring can influence both potency and selectivity.

-

Dimethyl Substitution on Nitrogen: These groups contribute to the quaternary nature of the amine.

Quantitative data for timepidium bromide's activity has been reported, providing a baseline for the evaluation of its derivatives.

Table 1: Quantitative Pharmacological Data for Timepidium Bromide

| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |

| pA₂ | 8.44 | Guinea Pig Gallbladder | M₃ (presumed) | [3] |

| Ki | 7.7 nM | Not Specified | M₂ | [4] |

| Ki | 11.0 nM | Not Specified | M₅ | [4] |

| Ki | 18.0 nM | Not Specified | M₄ | [4] |

| Ki | 31.0 nM | Not Specified | M₃ | [4] |

| Ki | 34.0 nM | Not Specified | M₁ | [4] |

Postulated Structural Activity Relationship (SAR) of Timepidium Derivatives

Based on the general principles of SAR for muscarinic antagonists, the following relationships can be postulated for timepidium derivatives.

The Quaternary Piperidinium Core

The quaternary ammonium group is a hallmark of many potent anticholinergic agents and is essential for high affinity.[5] It is expected that any modification that removes the permanent positive charge, such as conversion to a tertiary amine, would significantly reduce the antagonistic activity. The size of the alkyl groups on the nitrogen can also influence activity, with dimethyl or diethyl groups often being optimal.

The Di-2-thienylmethylene Group

The two bulky thienyl rings are critical for receptor blockade. The nature and position of substituents on these rings are expected to significantly impact potency and selectivity.

-

Bioisosteric Replacement: Replacing the thienyl rings with other aromatic systems (e.g., phenyl, furanyl) could modulate activity.[6] The electronic and steric properties of these replacement rings would be critical.

-

Substitution on the Thienyl Rings: Introduction of electron-withdrawing or electron-donating groups could alter the electronic distribution and steric profile, thereby influencing receptor interaction.

The Piperidine Ring and its Substituents

The piperidine ring serves as a scaffold, and its conformation and substituents are important for proper orientation within the receptor binding pocket.

-

Methoxy Group: The position and nature of the substituent at the 5-position of the piperidine ring are likely to affect selectivity. Modification of the methoxy group to other alkoxy groups of varying chain lengths or to other functional groups would be a key area for SAR exploration.

-

Ring Conformation: The stereochemistry of the substituents on the piperidine ring can have a profound effect on activity.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Antagonism Signaling Pathway

Timepidium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general mechanism of action.

Caption: Mechanism of Timepidium's Antagonistic Action.

Experimental Workflow for SAR Determination

A typical workflow for determining the SAR of a series of newly synthesized timepidium derivatives is outlined below.

Caption: Workflow for SAR studies of Timepidium Derivatives.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is adapted from standard methods for determining the binding affinity of unlabelled compounds to muscarinic receptors.

Materials:

-

Cell membranes expressing human M₁, M₂, M₃, M₄, or M₅ muscarinic receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compounds (timepidium derivatives) at various concentrations.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

-

Prepare a solution of [³H]-NMS in assay buffer at a concentration close to its Kd value.

-

Prepare a solution of atropine in assay buffer for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of atropine solution (for non-specific binding) or 25 µL of test compound solution.

-

25 µL of [³H]-NMS solution.

-

50 µL of cell membrane suspension.

-

-

The final assay volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting and Washing:

-

Harvest the contents of the wells onto the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Ileum Assay for Anticholinergic Activity (pA₂ Determination)

This functional assay measures the ability of a compound to antagonize acetylcholine-induced contractions of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Acetylcholine (ACh) stock solution.

-

Test compounds (timepidium derivatives) at various concentrations.

-

Organ bath system with an isometric force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.

-

Cut the ileum into segments of approximately 2 cm.

-

-

Organ Bath Setup:

-

Suspend a segment of the ileum in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Control Cumulative Concentration-Response Curve to Acetylcholine:

-

Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a concentration-response curve.

-

Wash the tissue repeatedly until the baseline tension is restored.

-

-

Antagonist Incubation and Schild Analysis:

-

Add a known concentration of the timepidium derivative (antagonist) to the organ bath and allow it to incubate for a predetermined time (e.g., 30 minutes).

-

Construct a second cumulative concentration-response curve to acetylcholine in the presence of the antagonist.

-

Repeat this procedure with at least two other concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

If the antagonism is competitive, the Schild plot should be a straight line with a slope not significantly different from unity.

-

The pA₂ value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Conclusion

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

Methodological & Application

Timepidium Bromide: Application Notes and Protocols for In Vivo Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a potent anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. Its primary mechanism of action involves blocking M3 muscarinic receptors in the gastrointestinal (GI) tract, leading to a reduction in smooth muscle contractions and decreased secretion of gastric acid and other digestive fluids.[1][2] These properties make timepidium bromide a valuable tool for in vivo research aimed at understanding the role of cholinergic signaling in various GI functions and for the preclinical evaluation of novel therapies for GI disorders such as irritable bowel syndrome (IBS) and peptic ulcers.

This document provides detailed application notes and standardized protocols for the use of timepidium bromide in in vivo gastrointestinal research, with a focus on rodent and rabbit models.

Mechanism of Action and Signaling Pathway

Timepidium bromide exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on the surface of gastrointestinal smooth muscle cells and secretory glands. Specifically, it targets M3 receptors, which are coupled to Gq/11 proteins. Activation of this pathway typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking this cascade, timepidium bromide effectively relaxes GI smooth muscle and inhibits secretions.

References

Application Notes and Protocols: Timepidium Bromide Administration in Animal Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is an anticholinergic agent that functions as a muscarinic receptor antagonist.[1][2] It is primarily utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[3] Its mechanism of action involves the inhibition of acetylcholine on muscarinic receptors, leading to reduced smooth muscle contractions and glandular secretions in the gastrointestinal tract.[1][2] While direct studies on the use of timepidium bromide in animal models of colitis are not extensively documented in the public domain, its established anti-spasmodic and anticholinergic properties suggest a potential therapeutic role in mitigating symptoms of inflammatory bowel disease (IBD).

These application notes provide a detailed, albeit hypothetical, framework for the administration and evaluation of timepidium bromide in a chemically-induced murine model of colitis. The protocols are based on established methodologies for colitis induction and the known pharmacology of timepidium bromide.

Mechanism of Action and Rationale for Use in Colitis

Timepidium bromide's primary action is the blockade of muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[2] In the context of colitis, this action may be beneficial through several mechanisms:

-

Reduction of intestinal motility and spasms: Excessive intestinal motility is a common symptom of colitis, contributing to abdominal pain and diarrhea. By antagonizing muscarinic receptors on smooth muscle cells, timepidium bromide can reduce the frequency and intensity of these contractions.

-

Inhibition of glandular secretions: While not the primary driver of inflammation, excessive mucus secretion can be a feature of colitis. Timepidium bromide can modulate these secretions.[1][2]

-

Potential anti-inflammatory effects: While not a direct anti-inflammatory agent, by reducing muscular contractions and secretions, timepidium bromide may indirectly lessen the mechanical irritation of the inflamed mucosa.

Experimental Protocols

A widely used and reproducible animal model for ulcerative colitis is dextran sulfate sodium (DSS)-induced colitis in mice.[4][5] This model is characterized by its simplicity and its ability to induce an acute inflammatory response in the colon that mimics many features of human ulcerative colitis.[4][6]

Protocol 1: Induction of Acute DSS Colitis in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

-

Induction Procedure:

-

Prepare a 3% (w/v) solution of DSS in sterile drinking water.

-

Provide the DSS solution as the sole source of drinking water for 7 consecutive days.[4]

-

A control group should receive regular sterile drinking water.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of fecal blood daily for each mouse.

-

Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

-

Protocol 2: Administration of Timepidium Bromide

-

Drug Preparation: Dissolve timepidium bromide in sterile saline to the desired concentration.

-

Dosage and Administration:

-

Based on general preclinical studies with anticholinergic agents, a starting dose of 1-5 mg/kg can be proposed.

-

Administer the timepidium bromide solution via intraperitoneal (i.p.) injection once or twice daily, starting from day 3 of DSS administration and continuing until the end of the experiment (day 7).

-

A vehicle control group (receiving saline i.p.) should be included in addition to the healthy control and DSS-only groups.

-

-

Experimental Groups:

-

Group 1: Healthy Control (regular water, saline i.p.)

-

Group 2: DSS Control (3% DSS water, saline i.p.)

-

Group 3: DSS + Timepidium Bromide (3% DSS water, timepidium bromide i.p.)

-

Protocol 3: Assessment of Colitis Severity

-

Disease Activity Index (DAI): Calculate the DAI daily as a composite score of weight loss, stool consistency, and rectal bleeding (see Table 1).

-

Macroscopic Evaluation: At the end of the experiment (day 8), euthanize the mice and dissect the colon. Measure the colon length from the cecum to the anus.

-

Histological Analysis:

-

Fix a segment of the distal colon in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score the histological sections for the severity of inflammation, crypt damage, and infiltration of inflammatory cells.

-

-

Myeloperoxidase (MPO) Assay:

-

Homogenize a section of the colon tissue.

-

Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

-

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Table 2: Hypothetical Quantitative Data for Timepidium Bromide Efficacy

| Group | Final Body Weight Change (%) | Colon Length (cm) | Histological Score (0-12) | MPO Activity (U/g tissue) |

| Healthy Control | +5% | 8.5 ± 0.5 | 0.5 ± 0.2 | 1.2 ± 0.3 |

| DSS Control | -15% | 5.0 ± 0.7 | 9.5 ± 1.2 | 15.8 ± 2.5 |

| DSS + Timepidium Bromide | -8% | 6.5 ± 0.6 | 6.2 ± 1.0 | 9.3 ± 1.8 |

Data are presented as mean ± standard deviation and are hypothetical.

Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. What is Timepidium Bromide Hydrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Timepidium Bromide Hydrate? [synapse.patsnap.com]

- 3. Timepidium bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Selected IBD Biomarkers: From Animal Models to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel therapeuthic target against Ulcerative Colitis-Crohn disease in a mouse IBD model - Syncrosome [syncrosome.com]

Application Notes and Protocols for the Quantification of Timepidium Bromide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timepidium bromide is a quaternary ammonium anticholinergic agent used for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders.[1] Accurate and reliable quantification of timepidium bromide in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. This document provides detailed application notes and protocols for the analysis of timepidium bromide in biological samples using state-of-the-art analytical techniques. The methodologies described are based on established principles of bioanalytical method validation, ensuring data integrity and regulatory compliance.

Analytical Techniques Overview

The primary analytical technique for the quantification of timepidium bromide in biological fluids is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, though it may lack the sensitivity required for low-level quantification in pharmacokinetic studies.

I. LC-MS/MS Method for Quantification of Timepidium Bromide in Human Plasma

This section details a robust and sensitive LC-MS/MS method for the determination of timepidium bromide in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for sample clean-up and concentration of analytes from biological matrices.

Protocol:

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of internal standard (IS) working solution (e.g., a structurally similar quaternary ammonium compound) and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

Workflow for Sample Preparation

Caption: Liquid-Liquid Extraction Workflow.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Timepidium Bromide: To be determined experimentally (e.g., precursor ion -> product ion)Internal Standard: To be determined experimentally |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[2][3][4][5] Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (% bias) within ±15% (±20% at LLOQ).[2][3] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |

| Recovery | Consistent and reproducible extraction recovery across the concentration range. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |

| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative stability. |

Logical Flow of Method Validation

Caption: Bioanalytical Method Validation Workflow.

II. HPLC-UV Method for Quantification of Timepidium Bromide

For applications where high sensitivity is not a primary requirement, an HPLC-UV method can be developed.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster sample preparation technique compared to LLE.

Protocol:

-

To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of mobile phase and inject.

Chromatographic Conditions

Table 3: HPLC-UV Method Parameters

| Parameter | Condition |

| HPLC System | Standard HPLC system with UV detector |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |